molecular formula C16H17FN2O B10839216 1-(2-(4-Fluorophenoxy)phenyl)piperazine

1-(2-(4-Fluorophenoxy)phenyl)piperazine

Cat. No.: B10839216
M. Wt: 272.32 g/mol
InChI Key: VWVYZCFGGWGOMP-UHFFFAOYSA-N
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Description

1-(2-(4-fluorophenoxy)phenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-fluorophenoxy group and a phenyl group. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-fluorophenoxy)phenyl)piperazine typically involves the reaction of 4-fluorophenol with 2-bromophenylpiperazine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of piperazine derivatives, including this compound, often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-fluorophenoxy)phenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-(2-(4-fluorophenoxy)phenyl)piperazine has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-(4-fluorophenoxy)phenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(4-fluorophenoxy)phenyl)piperazine is unique due to the presence of both a fluorophenoxy group and a phenyl group on the piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H17FN2O

Molecular Weight

272.32 g/mol

IUPAC Name

1-[2-(4-fluorophenoxy)phenyl]piperazine

InChI

InChI=1S/C16H17FN2O/c17-13-5-7-14(8-6-13)20-16-4-2-1-3-15(16)19-11-9-18-10-12-19/h1-8,18H,9-12H2

InChI Key

VWVYZCFGGWGOMP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2OC3=CC=C(C=C3)F

Origin of Product

United States

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